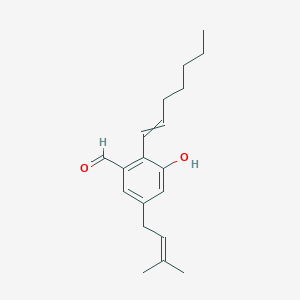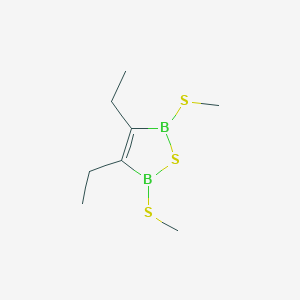
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole is a complex organosulfur compound that features a unique thiadiborole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
科学的研究の応用
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
2,5-bis(methylsulfanyl)pyrazine: This compound shares the methylsulfanyl groups but has a different core structure.
3,4-diethyl-2,5-dimethylhexane: Although structurally different, it shares the diethyl groups with 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole.
Uniqueness
This compound is unique due to its thiadiborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63263-80-9 |
|---|---|
分子式 |
C8H16B2S3 |
分子量 |
230.0 g/mol |
IUPAC名 |
3,4-diethyl-2,5-bis(methylsulfanyl)-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S3/c1-5-7-8(6-2)10(12-4)13-9(7)11-3/h5-6H2,1-4H3 |
InChIキー |
ASTSTQZUSKLHTQ-UHFFFAOYSA-N |
正規SMILES |
B1(C(=C(B(S1)SC)CC)CC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

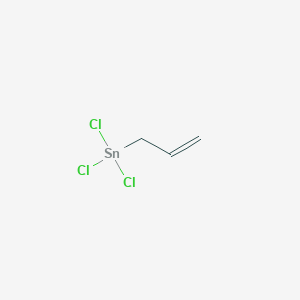
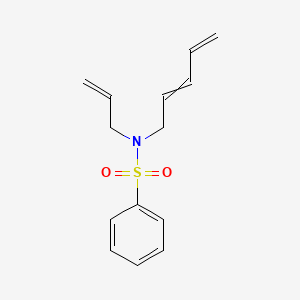
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
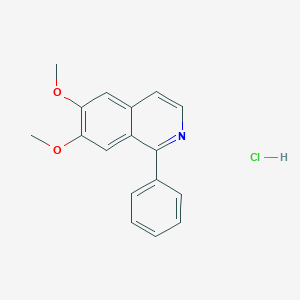
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

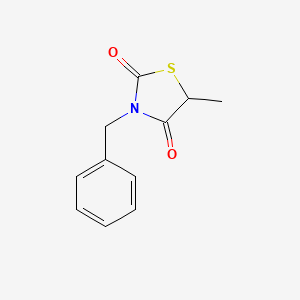
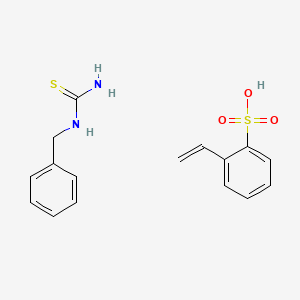
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
